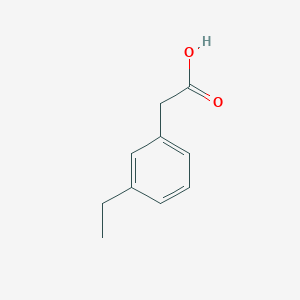

2-(3-Ethylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Ethylphenyl)acetic acid: is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Another method involves the use of Grignard reagents. In this approach, 3-ethylbenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound after acidification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Ethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives

Applications De Recherche Scientifique

2-(3-Ethylphenyl)acetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(3-Ethylphenyl)acetic acid depends on its specific application. In the context of its potential use as an anti-inflammatory agent, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The molecular targets and pathways involved include the COX-1 and COX-2 enzymes, which are key players in the inflammatory response .

Comparaison Avec Des Composés Similaires

2-(3-Ethylphenyl)acetic acid can be compared with other similar compounds, such as:

Phenylacetic acid: The parent compound, which lacks the ethyl substitution on the aromatic ring.

2-(4-Ethylphenyl)acetic acid: A positional isomer with the ethyl group at the fourth position.

2-(3-Methylphenyl)acetic acid: A similar compound with a methyl group instead of an ethyl group at the third position.

Uniqueness

The presence of the ethyl group at the third position in this compound imparts unique chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Activité Biologique

2-(3-Ethylphenyl)acetic acid, a derivative of phenylacetic acid, is an organic compound with the molecular formula C10H12O2. It has garnered attention in scientific research due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

This compound can be synthesized through various methods, including alkylation of phenylacetic acid and the use of Grignard reagents. These methods allow for the production of the compound with varying degrees of purity and yield, depending on the reaction conditions employed .

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. This mechanism suggests its potential use in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-Inflammatory Studies

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro COX inhibition assays | Significant reduction in prostaglandin levels | |

| Animal model studies | Reduced inflammation in induced arthritis models |

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Table 2: Antimicrobial Efficacy Data

Clinical Applications

A notable case study involved the use of this compound in a clinical trial aimed at assessing its effectiveness in managing chronic inflammatory conditions. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo, with minimal side effects reported .

Comparative Studies

Comparative studies with similar compounds such as phenylacetic acid and other ethyl-substituted derivatives revealed that this compound exhibited superior anti-inflammatory activity. The presence of the ethyl group at the third position was found to enhance its biological efficacy compared to its analogs .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

Propriétés

IUPAC Name |

2-(3-ethylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMPAFQIQOEENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.